molecular formula C21H16FN5O3 B11459423 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B11459423
M. Wt: 405.4 g/mol
InChI Key: IFJHRRLHLLOVPU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The initial step involves the cyclization of an appropriate precursor to form the benzotriazole ring. This can be achieved through the reaction of an ortho-substituted aniline with nitrous acid, leading to the formation of the triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the benzotriazole core under basic conditions.

    Nitration and Methylation: The introduction of the nitro and methyl groups is typically achieved through electrophilic aromatic substitution reactions. Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while methylation can be performed using methyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzotriazole derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine

    Oxidation of Methyl Group: Formation of carboxylic acid derivatives

    Substitution of Fluorine: Formation of various substituted derivatives

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile functional groups.

    Biology: Potential use as a probe in biochemical assays due to its fluorescent properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole core can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide
  • N-[2-(4-bromophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide
  • N-[2-(4-methylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide

Uniqueness

The presence of the fluorine atom in N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in pharmaceutical and material science applications.

Properties

Molecular Formula

C21H16FN5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H16FN5O3/c1-12-3-4-14(10-20(12)27(29)30)21(28)23-17-11-19-18(9-13(17)2)24-26(25-19)16-7-5-15(22)6-8-16/h3-11H,1-2H3,(H,23,28)

InChI Key

IFJHRRLHLLOVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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